Cas no 933-40-4 (1,1-Dimethoxycyclohexane)

1,1-Dimethoxycyclohexane structure
1,1-Dimethoxycyclohexane structure
상품 이름:1,1-Dimethoxycyclohexane
CAS 번호:933-40-4
MF:C8H16O2
메가와트:144.211442947388
MDL:MFCD00043714
CID:807552
PubChem ID:87567881

1,1-Dimethoxycyclohexane 화학적 및 물리적 성질

이름 및 식별자

    • Cyclohexane,1,1-dimethoxy-
    • 1,1-Dimethoxycyclohexane
    • Cyclohexanone Dimethylketal
    • Cyclohexanone dimethyl ketal
    • 1,1-Dimethoxycyclohexane (ACI)
    • Cyclohexanone, dimethyl acetal (6CI, 7CI, 8CI)
    • CS-0179761
    • SCHEMBL201561
    • Cyclohexanone, dimethyl acetal
    • Cyclohexanone dimethyl ketal, 99%
    • Cyclohexane, 1,1-dimethoxy-
    • AKOS015851762
    • dimethoxycyclohexane
    • D1372
    • DTXCID20161864
    • cyclohexanone-dimethylacetal
    • BS-22409
    • DB-080889
    • 1,1-dimethoxy-cyclohexane
    • DTXSID00239373
    • 933-40-4
    • NS00096268
    • MFCD00043714
    • G77621
    • MDL: MFCD00043714
    • 인치: 1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3
    • InChIKey: XPIJMQVLTXAGME-UHFFFAOYSA-N
    • 미소: O(C1(CCCCC1)OC)C

계산된 속성

  • 정밀분자량: 144.11500
  • 동위원소 질량: 144.115
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 89.4
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 토폴로지 분자 극성 표면적: 18.5A^2
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.948 g/mL at 25 °C(lit.)
  • 비등점: 64°C/30mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 111.2°f
    섭씨: 44 ° c
  • 굴절률: n20/D 1.439(lit.)
  • PSA: 18.46000
  • LogP: 1.93960
  • 용해성: 미확정

1,1-Dimethoxycyclohexane 보안 정보

1,1-Dimethoxycyclohexane 세관 데이터

  • 세관 번호:2911000000
  • 세관 데이터:

    ?? ?? ??:

    2911000000

    개요:

    2911000000 축알데히드와 반축알데히드는 기타 산소함유기단이 함유되여있든 없든 그 할로겐화, 술폰화, 질화 및 아질화 파생물을 함유하고있다.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2911000000 축알데히드와 반축알데히드는 기타 산소기능이 있든 없든 할로겐화, 술폰화, 질화 또는 아질화 파생물이다.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

1,1-Dimethoxycyclohexane 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
D473813-500mg
1,1-Dimethoxycyclohexane
933-40-4
500mg
$ 75.00 2023-09-07
Cooke Chemical
T8524630-25mL
1,1-Dimethoxycyclohexane
933-40-4 >96.0%(GC)
25ml
RMB 240.00 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1372-25ML
1,1-Dimethoxycyclohexane
933-40-4 >96.0%(GC)
25ml
¥330.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CO625-100ml
1,1-Dimethoxycyclohexane
933-40-4 96.0%(GC)
100ml
¥560.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CO625-5ml
1,1-Dimethoxycyclohexane
933-40-4 96.0%(GC)
5ml
¥103.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1372-500ML
1,1-Dimethoxycyclohexane
933-40-4 >96.0%(GC)
500ML
¥1,460.00 2021-05-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CO625-25ml
1,1-Dimethoxycyclohexane
933-40-4 96.0%(GC)
25ml
¥269.0 2023-09-02
Ambeed
A799289-5g
1,1-Dimethoxycyclohexane
933-40-4 98%
5g
$15.0 2024-04-15
A2B Chem LLC
AB53548-5g
1,1-Dimethoxycyclohexane
933-40-4 98%(GC)
5g
$18.00 2024-07-18
TRC
D473813-2.5g
1,1-Dimethoxycyclohexane
933-40-4
2.5g
$ 60.00 2022-06-05

1,1-Dimethoxycyclohexane 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Tetrabutylammonium tribromide Solvents: Methanol
참조
Tetrabutylammonium Tribromide (TBATB) as Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl Compounds
Gopinath, Rangam; Haque, Sk. Jiaul; Patel, Bhisma K., Journal of Organic Chemistry, 2002, 67(16), 5842-5845

합성회로 2

반응 조건
1.1 Catalysts: Copper(II) tetrafluoroborate ;  2 min, 25 - 30 °C
참조
Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formation
Kumar, Raj; Chakraborti, Asit K., Tetrahedron Letters, 2005, 46(48), 8319-8323

합성회로 3

반응 조건
1.1 Catalysts: Cadmium iodide
참조
Cadmium iodide catalyzed and efficient synthesis of acetals under microwave irradiations
Laskar, Dhrubojyoti Dey; Prajapati, Dipak; Sandhu, Jagir S., Chemistry Letters, 1999, (12), 1283-1284

합성회로 4

반응 조건
1.1 Reagents: Triethyl orthoformate Catalysts: Bromotrimethylsilane ;  20 - 40 min, rt
참조
Trimethylsilyl bromide-promoted synthesis of acyclic and cyclic acetals
Wu, Liqiang; Yang, Chunguang; Yang, Limin; Yang, Lijuan, Youji Huaxue, 2009, 29(11), 1836-1839

합성회로 5

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
참조
Preparation of ketals from 2,2-dimethoxypropane
Lorette, N. B.; Howard, W. L., Journal of Organic Chemistry, 1960, 25, 521-5

합성회로 6

반응 조건
1.1 Catalysts: Tungsten oxide (WO) ,  Titania (sulfated) Solvents: Methanol ;  2 h, rt
참조
Tungsten-Promoted Mesoporous Group 4 (Ti, Zr, and Hf) Transition-Metal Oxides for Room-Temperature Solvent-Free Acetalization and Ketalization Reactions
Poyraz, Altug S.; Kuo, Chung-Hao; Kim, Eugene; Meng, Yongtao; Seraji, Mohammad S.; et al, Chemistry of Materials, 2014, 26(9), 2803-2813

합성회로 7

반응 조건
1.1 Catalysts: Poly(vinylpyrrolidone) hydrogen triiodide Solvents: Methanol ;  6 h, 30 °C
참조
Practical acetalization and transacetalization of carbonyl compounds catalyzed by recyclable PVP-I
Wang, Di; Cao, Fu-Rong; Lu, Guangying; Ren, Jiangmeng; Zeng, Bu-Bing, Tetrahedron, 2021, 92,

합성회로 8

반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Lithium tetrafluoroborate Solvents: Methanol ;  20 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
An efficient and versatile procedure for the synthesis of acetals from aldehydes and ketones catalyzed by lithium tetrafluoroborate
Hamada, Nao; Kazahaya, Kiyoshi; Shimizu, Hisashi; Sato, Tsuneo, Synlett, 2004, (6), 1074-1076

합성회로 9

반응 조건
1.1 Reagents: Trimethyl orthoformate Solvents: Methanol ;  8 h, 0.8 GPa, 40 °C
참조
High-pressure-promoted uncatalyzed ketalization of ketones and oxy-Michael/ketalization of conjugated enones
Kumamoto, Koji; Ichikawa, Yoshiyasu; Kotsuki, Hiyoshizo, Synlett, 2005, (14), 2254-2256

합성회로 10

반응 조건
참조
Catalysis by solid superacids; 8. Improved Nafion-H perfluorinated resinsulfonic acid-catalyzed preparation of dimethyl acetals and ethylenedithioacetals, and hydrolysis of dimethyl acetals
Olah, George A.; Narang, Subhash C.; Meidar, David; Salem, George F., Synthesis, 1981, (4), 282-3

합성회로 11

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  12 h, reflux; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  cooled
참조
Divergent Diels-Alder methodology from methyl coumalate toward functionalized aromatics
Lee, Jennifer J.; Kraus, George A., Tetrahedron Letters, 2013, 54(19), 2366-2368

합성회로 12

반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
참조
Iron(III) tosylate in the preparation of dimethyl and diethyl acetals from ketones and β-keto enol ethers from cyclic β-diketones
Mansilla, Horacio; Afonso, Maria M., Synthetic Communications, 2008, 38(15), 2607-2618

합성회로 13

반응 조건
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Ce3+
참조
Ce3+-Exchanged Montmorillonite (Ce3+-Mont) as a Useful Substrate-Selective Acetalization Catalyst
Tateiwa, Jun-ichi; Horiuchi, Hiroki; Uemura, Sakae, Journal of Organic Chemistry, 1995, 60(13), 4039-43

합성회로 14

반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Hydrochloric acid Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  > 1 min, rt
참조
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids
Dong, Jian-Lian; Yu, Li-Si-Han; Xie, Jian-Wu, ACS Omega, 2018, 3(5), 4974-4985

합성회로 15

반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′…
참조
Catalysis by heteropoly acids: some new aspects
Joshi, M. V.; Narasimhan, C. S., Journal of Catalysis, 1989, 120(1), 282-6

합성회로 16

반응 조건
1.1 Catalysts: Sodium sulfate Solvents: Methanol ;  2 min, rt
참조
Microwave assisted acetalization of carbonyl compounds with methanol using Na2SO4 (anhydrous) and MgSO4 (anhydrous) as catalysts
Dewan, Sharwan K.; Singh, Ravinder, Oriental Journal of Chemistry, 2002, 18(3), 521-524

합성회로 17

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  8 - 24 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  rt
참조
FMPhos: Expanding the Catalytic Capacity of Small-Bite-Angle Bisphosphine Ligands in Regioselective Alkene Hydrofunctionalizations
Chen, Xiao-Yang ; Zhou, Xukai; Wang, Jianchun; Dong, Guangbin, ACS Catalysis, 2020, 10(24), 14349-14358

합성회로 18

반응 조건
1.1 12 h, 50 °C
참조
Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcohols
Liu, Taotao; Fu, Wenqian; Zheng, Xiang; Jiang, Jun; Hu, Maolin; et al, RSC Advances, 2014, 4(35), 18217-18221

합성회로 19

반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Ytterbium triflate Solvents: Methanol
참조
Acetalization of ketones and aldehydes catalyzed by lanthanoid trisulfonates
Okano, Tamon; Michihashi, Tomonori; Kiji, Jitsuo, Applied Organometallic Chemistry, 1995, 9, 473-8

합성회로 20

반응 조건
1.1 Catalysts: Indium triflate Solvents: Dichloromethane ;  3 min, rt; 2 min, rt
참조
Indium triflate-mediated acetalization of aldehydes and ketones
Smith, Brendan M.; Graham, Andrew E., Tetrahedron Letters, 2006, 47(52), 9317-9319

1,1-Dimethoxycyclohexane Raw materials

1,1-Dimethoxycyclohexane Preparation Products

추천 기사

추천 공급업체
Shanghai Xinsi New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Synrise Material Co. Ltd.
Hubei Changfu Chemical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan brilliant Technology Co.,Ltd